molecular formula C20H25NO2 B14236450 Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester CAS No. 428855-20-3

Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester

Cat. No.: B14236450
CAS No.: 428855-20-3
M. Wt: 311.4 g/mol
InChI Key: JEQSDZRCOURNJP-UHFFFAOYSA-N
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Description

Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester is an organic compound with a complex structure that includes both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester typically involves the esterification of butanoic acid with an appropriate alcohol in the presence of a catalyst. One common method is the Fischer esterification, where butanoic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: This compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butanoic acid and ethanol, which can then participate in various biochemical processes. The amine group can interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, phenylmethyl ester: Similar in structure but lacks the amine group.

    Butanoic acid, 2-amino-, phenylmethyl ester: Contains an amino group but differs in the ester moiety.

Uniqueness

Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester is unique due to the presence of both ester and amine functional groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

428855-20-3

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

ethyl 2-(dibenzylamino)butanoate

InChI

InChI=1S/C20H25NO2/c1-3-19(20(22)23-4-2)21(15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3

InChI Key

JEQSDZRCOURNJP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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